molecular formula C16H16Cl2N4O4 B125623 2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-34-6

2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione

Cat. No. B125623
M. Wt: 399.2 g/mol
InChI Key: DYGLJHDQRPDZML-UHFFFAOYSA-N
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Patent
US05639881

Procedure details

To a solution consisting of 15 mL of acetic acid and 0.5 mL of sulfuric acid, was added 333 mg (0.766 mmol) of 12. The resulting mixture was heated at 110° C. for 5.5 hours. After cooling the reaction mixture to room temperature, the solution was poured over ca 50 mL of water and then buffered to pH 6 with sodium acetate. The resulting yellow precipitate was filtered, washed with water, and then dried. The dried solid was recrystallized from ethanol: 219 mg (72%) yield; mp 273°-274° C.; TLC (ethyl acetate/methanol [9:1]), Rf =0.34; IR (KBr) 1677, 1607, 1434, 1347, 1324, 1269, 1071, 1032, 795, 690 cm-1 ; 1H NMR (dimethyl-d6 sulfoxide) δ4.92 (4H, s, methylenes), 3.95 (6H, s, methoxys), 3.59 (6H, s, 3- and 8- methyls); mass spectrum (EI), m/z 398 (P+, 35Cl35Cl), 400 (P+, 37Cl35Cl), 402 (P30, 37Cl37Cl37). Anal. Calcd for C16H16Cl2N4O4 : C, 48.14; H, 4.04; N, 14.03. Found: C, 48.40; H, 4.03; N, 14.14.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
12
Quantity
333 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][CH2:7][C:8]([NH:10][C:11]1[C:16]([C:17](=[O:20])[NH:18][CH3:19])=[C:15]([O:21][CH3:22])[C:14]([NH:23][C:24](=O)[CH2:25][Cl:26])=[C:13]([C:28](=[O:31])[NH:29][CH3:30])[C:12]=1[O:32][CH3:33])=O.C([O-])(=O)C.[Na+].[K+].[Br-]>C(OCC)(=O)C.CO.O.C(O)(=O)C>[Cl:26][CH2:25][C:24]1[N:29]([CH3:30])[C:28](=[O:31])[C:13]2[C:14]([N:23]=1)=[C:15]([O:21][CH3:22])[C:16]1[C:17](=[O:20])[N:18]([CH3:19])[C:8]([CH2:7][Cl:6])=[N:10][C:11]=1[C:12]=2[O:32][CH3:33] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
12
Quantity
333 mg
Type
reactant
Smiles
ClCC(=O)NC1=C(C(=C(C(=C1C(NC)=O)OC)NC(CCl)=O)C(NC)=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]
Step Five
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
FILTRATION
Type
FILTRATION
Details
The resulting yellow precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The dried solid was recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
219 mg (72%) yield

Outcomes

Product
Name
Type
Smiles
ClCC=1N(C(C=2C(=C(C=3C(N(C(=NC3C2OC)CCl)C)=O)OC)N1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.